Littorachalcone

Description

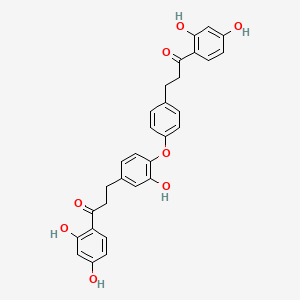

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26O8 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-[4-[4-[3-(2,4-dihydroxyphenyl)-3-oxopropyl]-2-hydroxyphenoxy]phenyl]propan-1-one |

InChI |

InChI=1S/C30H26O8/c31-20-6-10-23(27(35)16-20)25(33)12-3-18-1-8-22(9-2-18)38-30-14-5-19(15-29(30)37)4-13-26(34)24-11-7-21(32)17-28(24)36/h1-2,5-11,14-17,31-32,35-37H,3-4,12-13H2 |

InChI Key |

OCIOEDQDLZEZRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)OC3=C(C=C(C=C3)CCC(=O)C4=C(C=C(C=C4)O)O)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Littorachalcone

Botanical Source and Habitat of Verbena littoralis H. B. K.

Littorachalcone is a phytochemical sourced from Verbena littoralis H.B.K., a plant belonging to the Verbenaceae family. This herbaceous plant is characterized by its erect and branched stem, reaching heights of up to 2.5 meters. The leaves are opposite and lanceolate with serrated margins.

Verbena littoralis is native to the American tropics and subtropics. Its natural habitat extends from the southern United States through Central and South America, including countries like Mexico, Brazil, Peru, and Argentina. The plant thrives in a variety of environments, often found in disturbed areas, pastures, and along roadsides. It is adaptable to different altitudes, growing in coastal areas, interior valleys, and mountainous regions up to 2000 meters. The plant prefers full sun exposure and can tolerate dry conditions, with precipitation in its native habitats ranging from 100 to 800 mm annually, concentrated in the winter months.

| Botanical Classification | |

| Kingdom | Plantae |

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Lamiales |

| Family | Verbenaceae |

| Genus | Verbena |

| Species | littoralis |

Extraction and Purification Methodologies from Plant Material

The isolation of this compound from the aerial parts of Verbena littoralis involves a multi-step process of extraction and chromatographic separation. While specific details for the isolation of this compound are proprietary to the initial research, a general methodology for the extraction of flavonoids from Verbena species can be outlined.

The dried and powdered aerial parts of the plant are first subjected to extraction with a solvent such as methanol or ethanol at room temperature. This crude extract is then partitioned between different solvents of varying polarities to separate compounds based on their solubility. For instance, the methanolic extract is often suspended in water and successively partitioned with solvents like ethyl acetate and n-butanol.

The fraction containing the compounds of interest, in this case, the ethyl acetate fraction, is then subjected to a series of chromatographic techniques for further purification. These methods typically include:

Column Chromatography: The extract is passed through a column packed with a stationary phase like silica (B1680970) gel or Sephadex LH-20. Different solvents or solvent mixtures are used as the mobile phase to elute the compounds at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): This technique is often used for the final purification of the isolated compounds. A high-pressure pump forces the solvent through a column with a highly efficient stationary phase, allowing for a very fine separation of the components.

The purity of the isolated this compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Extraction and Purification Step | Description |

| Plant Material Preparation | Aerial parts of Verbena littoralis are dried and ground into a fine powder. |

| Initial Extraction | The powdered plant material is macerated with a solvent like methanol at room temperature. |

| Solvent Partitioning | The crude extract is suspended in water and partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the compounds. |

| Column Chromatography | The ethyl acetate fraction is subjected to column chromatography on silica gel and/or Sephadex LH-20, using a gradient of solvents to separate the components. |

| Final Purification (HPLC) | The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. |

Classification of this compound as a Dihydrochalcone (B1670589) Dimer

This compound is chemically classified as a dihydrochalcone dimer. Its systematic name is 2',4',3",2"',4"'-pentahydroxy-4-O-4"-tetrahydrobichalcone. This classification is based on its distinct molecular structure.

Dihydrochalcone Moiety: The basic structural unit of this compound is a dihydrochalcone. Dihydrochalcones are a subclass of flavonoids characterized by a three-carbon bridge between two aromatic rings, where the double bond present in the chalcone (B49325) backbone is saturated. This results in a 1,3-diphenylpropane skeleton.

Dimerization: The term "dimer" indicates that this compound is formed from the joining of two dihydrochalcone units. The linkage between these two units in this compound occurs via an ether bond between the C-4 position of one dihydrochalcone moiety and the C-4" position of the second unit.

The structure of this compound is further characterized by the presence of five hydroxyl (-OH) groups attached to the aromatic rings at specific positions (2', 4', 3", 2"', and 4"'), which significantly influence its chemical properties. The elucidation of this complex structure was achieved through extensive spectroscopic analysis, including one- and two-dimensional NMR techniques and mass spectrometry.

Chemical Synthesis and Analog Development of Littorachalcone

Total Synthesis Strategies for Littorachalcone

The total synthesis of this compound has been achieved through direct and convergent strategies. These approaches focus on efficiently constructing the core diphenyl ether linkage and assembling the two dihydrochalcone (B1670589) units that constitute the final molecule.

A direct and convergent synthesis of this compound has been reported, which strategically builds the molecule from key fragments. nih.gov A convergent synthesis involves preparing different sections of the molecule independently before combining them in the final stages, a method that is often more efficient than a linear approach. nih.govrsc.org

The synthesis of this compound can employ a strategy analogous to a double or "bis" aldol-type condensation. The aldol (B89426) reaction is a fundamental method for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. nih.gov In the context of this compound synthesis, a key dialdehyde (B1249045) intermediate is reacted with an appropriate acetophenone (B1666503) derivative. This allows for the simultaneous construction of both chalcone (B49325) moieties on the central diphenyl ether scaffold, embodying the principles of a convergent approach.

A pivotal intermediate in the synthesis of this compound is a dialdehyde built upon a diphenyl ether core. nih.gov One reported synthesis begins with commercially available starting materials to construct this central component. The pathway involves the coupling of 4-hydroxybenzaldehyde (B117250) and 4-fluorobenzaldehyde (B137897) derivatives.

A key dialdehyde, 4,4'-(oxybis(3-formyl-4,1-phenylene))bis(2-hydroxybenzaldehyde), serves as a crucial precursor. nih.gov This intermediate is then subjected to a condensation reaction with 2,4-dihydroxyacetophenone. This step forms the characteristic α,β-unsaturated ketone systems of the chalcone units. The reaction pathway is designed to selectively build the complex poly-phenolic structure of the target molecule.

Table 1: Key Intermediates in this compound Synthesis

| Intermediate Name | Structure Precursor for | Synthetic Role |

| 4,4'-Oxydibenzaldehyde | Diphenyl ether core | A foundational dialdehyde for building related diphenyl ether structures. nih.gov |

| 4,4'-(oxybis(3-formyl-4,1-phenylene))bis(2-hydroxybenzaldehyde) | Entire this compound scaffold | The central dialdehyde that undergoes condensation to form the dimer. nih.gov |

| 2,4-Dihydroxyacetophenone | Chalcone "side-arms" | Reacts with the central dialdehyde to form the chalcone structures. |

Following the construction of the chalcone framework, subsequent steps are required to yield the final dihydrochalcone structure of this compound. A key transformation is the selective reduction of the carbon-carbon double bonds in the two α,β-unsaturated ketone systems. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This step converts the chalcone moieties into dihydrochalcone units without affecting the carbonyl groups or the aromatic rings.

Protecting groups are often employed during complex syntheses to prevent unwanted side reactions at reactive sites, such as hydroxyl groups. chemistry.coach While specific protecting group strategies for the published this compound synthesis are not extensively detailed, a general synthetic plan would involve protecting some of the phenolic hydroxyls, followed by a final deprotection step after the key bonds are formed to reveal the natural product. nih.gov

Directed Synthesis of this compound Derivatives and Analogues

The development of a synthetic route to this compound facilitates the creation of derivatives and analogs. By modifying the synthetic precursors, researchers can systematically alter different parts of the molecule to probe its biological activity.

The dihydrochalcone dimer scaffold of this compound is a prime target for modification. Synthetic work on verbenachalcone (B1252016), a structurally related compound, provides insight into how such modifications can be achieved. nih.gov By starting with a diaryl ether intermediate similar to that used in the this compound synthesis, different acetophenone derivatives can be used in the condensation step to produce congeners with varied substitution patterns on the outer phenolic rings. nih.gov

For instance, removing or altering the position of hydroxyl or methoxy (B1213986) groups on the dihydrochalcone "side-arms" can lead to a range of analogs. These modifications are instrumental in establishing structure-activity relationships, as demonstrated by the synthesis of o-deoxyverbenachalcone, which showed biological activity similar to both this compound and verbenachalcone. nih.gov

Table 2: Examples of Synthesized this compound-Related Dimers

| Compound Name | Structural Relationship to this compound | Purpose of Synthesis | Reference |

| Verbenachalcone | A naturally occurring structural analog. nih.gov | SAR studies, biological assessment. | nih.gov |

| o-Deoxyverbenachalcone | A synthetic analog. | Probing the role of specific hydroxyls. | nih.gov |

The diphenyl ether core is another key area for synthetic exploration. The synthesis of this compound was reported alongside the creation of related diphenyl ethers to evaluate their potential antibacterial properties. nih.gov By altering the aldehydes used to construct the central diaryl ether, a variety of related structures can be accessed. For example, a simplified diacid analog of this compound was synthesized via a direct route, and its biological activity, along with that of synthetic precursors like the key dialdehyde, was evaluated. nih.gov This exploration demonstrated that even the intermediate dialdehyde possessed potent antibacterial activity, highlighting that novel functions can be discovered by examining not only the final product but also its synthetic precursors and related structural analogs. nih.gov

Structural Characterization and Elucidation Methodologies for Littorachalcone

Advanced Spectroscopic Analysis for Structural Confirmation

The definitive structural confirmation of Littorachalcone relies on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's intricate architecture. This compound was first isolated from Verbena littoralis and identified as a novel dihydrochalcone (B1670589) dimer, specifically 2',4',3",2"',4"'-pentahydroxy-4-O-4"-tetrahydrobichalcone. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the carbon-hydrogen framework of organic molecules like this compound. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map out the connectivity of atoms within the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information about the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons. For a complex molecule like this compound, the spectrum would be analyzed for characteristic signals corresponding to aromatic protons, protons of the dihydrochalcone core, and any substituent groups.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional group and hybridization state. This is crucial for determining the total number of carbons and identifying key structural motifs such as carbonyl groups and aromatic rings.

2D NMR Techniques: To establish the precise connectivity between atoms, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together fragments of the molecule by tracing proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the relative stereochemistry of the molecule.

The comprehensive analysis of these NMR data allows for the complete assignment of all proton and carbon signals, leading to the definitive structure of this compound.

Interactive Data Table: ¹H-NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in the accessible literature |

Interactive Data Table: ¹³C-NMR Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in the accessible literature |

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, as reported in the primary literature (Li Y et al., Chemical & Pharmaceutical Bulletin, 2003, 51(7), 872-4), could not be accessed from the publicly available resources.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula of this compound can be unequivocally established. This technique provides crucial confirmation of the molecular weight and is the first step in deducing the possible elemental makeup of the compound.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment provides additional structural information. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragments, researchers can infer the presence of specific substructures and the way they are connected within the parent molecule.

Table: HR-ESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | Data not available | Data not available | Data not available |

Note: The specific HR-ESIMS data for this compound from its primary characterization study was not available in the searched resources.

In conjunction with NMR and mass spectrometry, other spectroscopic methods provide complementary information that aids in the complete structural elucidation of this compound.

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound would reveal the presence of chromophores, which are parts of the molecule that absorb ultraviolet or visible light. For a chalcone (B49325) derivative, characteristic absorption bands would indicate the presence of conjugated systems, such as aromatic rings and the α,β-unsaturated ketone moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the ketone, aromatic C-H and C=C bonds, and C-O bonds.

Table: UV and IR Spectroscopic Data for this compound

| Technique | Absorption Maxima (λmax) / Wavenumber (cm⁻¹) | Functional Group Indicated |

| UV (in MeOH) | Data not available | Conjugated systems |

| IR (KBr) | Data not available | -OH, C=O, C=C (aromatic), C-O |

Note: The specific UV and IR absorption data for this compound could not be retrieved from the available literature.

Computational Approaches in Structural Verification and Prediction

In modern natural product chemistry, computational methods play an increasingly important role in the verification and prediction of chemical structures. These approaches can be used to complement experimental data and provide deeper insights into the three-dimensional structure and properties of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to predict various molecular properties, including NMR chemical shifts. By calculating the theoretical ¹H and ¹³C NMR spectra for a proposed structure of this compound, these values can be compared with the experimental data. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the proposed structure.

Furthermore, computational modeling can be used to predict the most stable conformation of the molecule and to explore its electronic properties. This information can be valuable in understanding the molecule's reactivity and potential biological activity. For complex dimeric structures like this compound, computational analysis can help to elucidate the stereochemical relationships between the two monomeric units.

Investigation of Littorachalcone S Biological Activities and Mechanisms in in Vitro Research Models

Neurotrophic Activity and Neurite Outgrowth Enhancement

Littorachalcone, a dimeric dihydrochalcone (B1670589) isolated from the plant Verbena littoralis, has been identified as a compound with significant neurotrophic factor-potentiating activity. mdpi.comnih.govnih.gov Its primary activity in neurobiology research centers on its ability to enhance the effects of Nerve Growth Factor (NGF), a crucial protein for the growth, maintenance, and survival of neurons.

Research utilizing the PC12 cell line, a well-established in vitro model for studying neuronal differentiation, has demonstrated that this compound significantly enhances NGF-mediated neurite outgrowth. nih.govnih.govnih.gov PC12 cells, derived from a rat adrenal medullary tumor, respond to NGF by ceasing proliferation and extending neurites, which are cellular protrusions that develop into axons and dendrites. rsc.org

In the presence of a low concentration of NGF (e.g., 2 ng/mL), which on its own induces minimal neurite outgrowth, the addition of this compound leads to a marked and significant increase in the proportion of cells bearing neurites. mdpi.comnih.gov This synergistic effect highlights this compound's role as an enhancer or potentiator of NGF's neurotrophic capabilities. nih.govthieme-connect.comnih.gov The compound itself is a dihydrochalcone dimer, and its activity has been noted alongside other compounds isolated from Verbena littoralis and other medicinal plants that show similar NGF-enhancing properties. nih.gov

Cellular and Molecular Mechanisms Underlying NGF Potentiation

Exploration of Other Mechanistic Research Areas

Research into the biological activities of this compound and its related compounds has included evaluations of their antibacterial properties. nih.gov In a study focused on the synthesis and biological testing of this compound, its synthetic precursors were also assessed for antibacterial efficacy. lookchem.com The investigation revealed that while this compound itself was evaluated, a synthetic precursor, dialdehyde (B1249045) 3a, demonstrated potent antibacterial activity. nih.govlookchem.com

The antimicrobial properties were quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. lookchem.commolaid.com The study utilized the microdilution method to ascertain the MIC value of the active compound against the bacterium Bacillus cereus. lookchem.com The results indicated that the dialdehyde 3a precursor had an MIC of 25 mg/L. lookchem.com This demonstrated a higher potency compared to the standard antibiotic ampicillin, which recorded an MIC of 75 mg/L in the same tests. lookchem.com

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|---|

| Dialdehyde 3a | Bacillus cereus | 25 |

| Ampicillin (Standard) | Bacillus cereus | 75 |

The chalcone (B49325) scaffold is a subject of significant theoretical and computational research for the development of new anti-inflammatory agents. lookchem.comresearchgate.net These in silico methods provide insights into the molecular mechanisms by which chalcone analogs may exert their effects and guide the synthesis of more potent compounds. researchgate.netresearchgate.net

Molecular docking is a primary computational tool used to predict the binding interactions between chalcone derivatives and the active sites of key inflammatory enzymes. researchgate.net Studies have explored the interactions of chalcones with enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX), which are crucial mediators of inflammation. lookchem.comresearchgate.netscielo.br For instance, docking studies on 2'-hydroxy-chalcone analogs have been used to predict their binding modes within LOX enzymes, suggesting these compounds could be promising leads for designing targeted inhibitors. researchgate.netresearchgate.net These theoretical predictions can be further refined using molecular dynamics (MD) simulations, which assess the stability of the predicted "LOX-chalcone" complex over time. researchgate.netscielo.br

Quantitative Structure-Activity Relationship (QSAR) analysis represents another important theoretical approach. lookchem.com QSAR models are developed to correlate the structural features of chalcone derivatives with their anti-inflammatory activity. lookchem.com These models can suggest that introducing specific chemical groups, such as electron-releasing groups or bulkier heteroatoms at particular positions on the chalcone's benzylideneacetophenone nucleus, could enhance biological activity. lookchem.com Such theoretical frameworks are instrumental in designing novel chalcone analogs with potentially improved anti-inflammatory profiles. lookchem.comlookchem.com Furthermore, computational studies help elucidate the inhibitory action of chalcones against mediators like inducible NO synthase (iNOS) and nuclear factor κB (NF-κB), providing a deeper understanding of their anti-inflammatory potential at a molecular level. lookchem.comnih.gov

Theoretical and computational studies are fundamental in the exploration of the chalcone scaffold for anticancer drug discovery. These methods allow for the rational design and prediction of the biological activity of novel chalcone derivatives, saving significant resources in the drug development pipeline.

Molecular docking and molecular dynamics simulations are extensively used to investigate how chalcones interact with various anticancer targets. Researchers have used these techniques to model the binding of chalcone scaffolds to proteins crucial for cancer cell survival and proliferation, such as tubulin, topoisomerase II, and proteins in the p53 pathway like MDM2 and Bcl-2. For example, computational analyses have predicted the binding energies of chalcone analogs with anti-apoptotic proteins, and molecular dynamics simulations have been used to confirm the stability of these interactions. Similarly, computational screening of chalcone libraries against human topoisomerase IIα has identified potent inhibitors by predicting their interaction energies within the ATP-binding pocket.

In addition to predicting binding, theoretical methods like Density Functional Theory (DFT) are employed to analyze the electronic properties of chalcone molecules. DFT studies provide insights into the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and Molecular Electrostatic Potential (MEP), which are critical for understanding the reactivity and interaction capabilities of the compounds.

Furthermore, three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are powerful theoretical tools used to build predictive models of the antitumor activity of chalcone derivatives. By analyzing the steric and electrostatic fields of a series of compounds, CoMFA contour maps can explain the relationship between molecular structure and anticancer activity. These models not only predict the potency of new designs but also provide theoretical guidance for synthesizing novel chalcone structures with enhanced antitumor effects.

Future Directions in Littorachalcone Research

Advancements in Stereoselective Synthesis of Littorachalcone and Complex Analogues

The creation of this compound and its complex analogues with precise three-dimensional arrangements is a critical area of future research. Stereoselective synthesis, a method that controls the spatial orientation of atoms in a molecule, is paramount for producing specific enantiomers or diastereomers of this compound. ethz.ch This is crucial because different stereoisomers of a compound can exhibit vastly different biological activities.

Future efforts will likely focus on developing more efficient and scalable synthetic routes. This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key reactions. ethz.ch The development of such methods would not only provide access to larger quantities of this compound for further study but also enable the systematic synthesis of a library of analogues. These analogues, with targeted modifications to the this compound scaffold, will be instrumental in probing structure-activity relationships and optimizing biological effects. The synthesis of complex analogues, potentially through techniques like sequential electrooxidation and heterodimerization, could lead to novel compounds with enhanced or entirely new properties. rsc.org

Investigation of Novel Molecular Targets and Signaling Pathways in Cellular Models

Understanding how this compound exerts its effects at the molecular level is a fundamental goal of future research. Current evidence suggests that this compound can enhance nerve growth factor (NGF)-mediated neurite outgrowth. mdpi.com However, the precise molecular targets and the full spectrum of signaling pathways modulated by this compound remain to be fully elucidated.

Future investigations will likely employ a range of cellular and molecular biology techniques to identify direct binding partners of this compound. This could involve proteomic approaches to pull down interacting proteins or the use of fluorescently tagged this compound to visualize its subcellular localization. Furthermore, detailed studies will be needed to map the downstream signaling cascades affected by this compound. For instance, its influence on key pathways involved in cell growth, differentiation, and survival, such as the MAPK/ERK and PI3K/Akt pathways, warrants deeper investigation. researchgate.netnih.gov Identifying these targets and pathways will be crucial for understanding the compound's mechanism of action and for predicting its potential therapeutic applications and off-target effects.

Development of this compound as a Research Tool for Neurobiological Studies

Given its demonstrated effects on neurite outgrowth, this compound holds promise as a valuable research tool in neurobiology. mdpi.com Neurotoxicants are increasingly used to study the structure and function of the nervous system, and compounds that promote neuronal repair and regeneration are of particular interest. nih.gov

Future research could focus on utilizing this compound to probe the molecular mechanisms underlying neuronal plasticity, axon guidance, and synapse formation. Its ability to enhance NGF-mediated effects makes it a useful tool for studying the intricacies of neurotrophin signaling. mdpi.comresearchgate.net By observing the cellular and molecular changes induced by this compound in various neuronal cell models, researchers can gain insights into the fundamental processes of nervous system development and repair. This could pave the way for a better understanding of neurodegenerative diseases and the development of novel therapeutic strategies. The use of such tools is a key component of revolutions in neuroscience. frontiersin.org

Comparative Analysis with Other Dihydrochalcone (B1670589) Dimers for Biological Activity Profiles

This compound belongs to the broader class of chalcones, and comparing its biological activity profile with that of other related compounds, particularly dihydrochalcone dimers, is a logical next step. Dihydrochalcones are known to possess a range of biological activities. researchgate.net

A systematic comparative analysis would help to identify the key structural features responsible for the specific effects of this compound. By synthesizing or isolating a series of dihydrochalcone dimers and evaluating their activities in parallel, researchers can establish structure-activity relationships. science.gov This could reveal, for example, whether the dimeric nature of a compound is essential for its activity or if specific substituent patterns on the aromatic rings are critical. Such studies will be invaluable for the rational design of new compounds with improved potency and selectivity.

Application of Chemoinformatics and Computational Chemistry in Analog Discovery and Mechanism Prediction

The fields of chemoinformatics and computational chemistry offer powerful tools to accelerate the discovery and development of new this compound analogues. researchgate.netu-strasbg.fr These computational approaches can be used to build predictive models of biological activity based on the chemical structures of known compounds.

Future research will likely involve the use of quantitative structure-activity relationship (QSAR) studies to identify the key molecular descriptors that correlate with the desired biological effects of this compound and its analogues. Virtual screening of large chemical libraries could then be used to identify new compounds with a high probability of being active. nih.gov Furthermore, molecular docking and molecular dynamics simulations can provide insights into how this compound and its analogues bind to their molecular targets, helping to elucidate their mechanism of action at an atomic level. um.edu.mt This integration of computational and experimental approaches will be crucial for the efficient discovery and optimization of novel bioactive compounds based on the this compound scaffold. benevolent.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.